molecular formula C5H9ClN2O B1381515 5-Ethyl-1,2-oxazol-4-amine hydrochloride CAS No. 1803610-92-5

5-Ethyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B1381515
CAS No.: 1803610-92-5
M. Wt: 148.59 g/mol
InChI Key: AIKNTFMXGJRJGP-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazol-4-amine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-oxazol-4-amine hydrochloride typically involves the reaction of ethylamine with 4-chloro-1,2-oxazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

C2H5NH2+C3H2ClNOC5H9ClN2O\text{C}_2\text{H}_5\text{NH}_2 + \text{C}_3\text{H}_2\text{ClNO} \rightarrow \text{C}_5\text{H}_9\text{ClN}_2\text{O} C2​H5​NH2​+C3​H2​ClNO→C5​H9​ClN2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

5-Ethyl-1,2-oxazol-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the growth of bacteria or fungi through interference with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and proteins essential for microbial survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2-oxazol-5-amine hydrochloride
  • 5-Propyl-1,2-oxazol-4-amine hydrochloride
  • 4-Chloro-1,2-oxazol-5-amine hydrochloride

Uniqueness

5-Ethyl-1,2-oxazol-4-amine hydrochloride is unique due to its specific ethyl substitution at the 5-position of the oxazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a versatile chemical entity .

Properties

IUPAC Name

5-ethyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-5-4(6)3-7-8-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKNTFMXGJRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1,2-oxazol-4-amine hydrochloride
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5-Ethyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 5
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Reactant of Route 6
5-Ethyl-1,2-oxazol-4-amine hydrochloride

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